4-acetamidonaphthalene-1-sulfonyl Chloride
CAS No.: 5690-20-0
Cat. No.: VC2009525
Molecular Formula: C12H10ClNO3S
Molecular Weight: 283.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5690-20-0 |
|---|---|
| Molecular Formula | C12H10ClNO3S |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | 4-acetamidonaphthalene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | OMCFQVVRMGXXAF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Acetamidonaphthalene-1-sulfonyl chloride (C₁₂H₁₀ClNO₃S) features a naphthalene backbone with two functional groups:
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Sulfonyl chloride (–SO₂Cl) at position 1, imparting electrophilic reactivity.
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Acetamido (–NHCOCH₃) at position 4, contributing hydrogen-bonding capacity and steric effects.
The planar naphthalene system facilitates π-π interactions, while the electron-withdrawing sulfonyl chloride group enhances susceptibility to nucleophilic attack .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a two-step process:
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Acylation: 4-Aminonaphthalene reacts with acetic anhydride to form 4-acetamidonaphthalene .
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Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the 1-position. Reaction conditions (114°C, 15–20 min) optimize yield (90.05%) and purity .
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors for chlorosulfonation, ensuring precise temperature control (110–120°C) and reduced byproduct formation. Post-synthesis purification via recrystallization (hexane/ethyl acetate) achieves >98% purity .
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols. For example, reaction with 2-aminothiazole yields sulfathiazole analogs, critical in antibiotic development .
Hydrolysis and Reduction
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Hydrolysis: Forms 4-acetamidonaphthalene-1-sulfonic acid in aqueous media .
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Reduction: LiAlH₄ reduces the sulfonyl chloride to sulfonamide (–SO₂NH₂), a precursor for bioactive molecules .
Table 2: Common Reactions and Conditions
Applications in Pharmaceutical Research
Sulfonamide Drug Development
The compound serves as a linchpin in synthesizing sulfonamide antibiotics (e.g., sulfathiazole) by reacting with heterocyclic amines . Its naphthalene core enhances drug lipophilicity, improving blood-brain barrier penetration .
Targeted Cancer Therapies
In recent studies, derivatives of 4-acetamidonaphthalene-1-sulfonyl chloride inhibit cholesterol biosynthesis enzymes (e.g., EBP Δ8-Δ7 isomerase), showing selective cytotoxicity against APC-mutant colorectal cancer cells .
Key Findings from TASIN Analogs:
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Potency: IC₅₀ values as low as 3 nM in DLD-1 colon cancer cells .
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Selectivity: 100-fold selectivity for APC-truncated vs. wild-type cells .
Biological Activity and Mechanism
Enzyme Inhibition
The compound covalently modifies dihydropteroate synthetase (DHPS), mimicking p-aminobenzoic acid (PABA) and disrupting folate synthesis in bacteria . This mechanism parallels sulfonamide antibiotics but with enhanced steric hindrance from the naphthalene system .
Cellular Effects
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Antiproliferative Activity: Induces G1-phase arrest in APC-mutant cells by downregulating cyclin D1 .
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Apoptosis: Activates caspase-3/7 pathways in cholesterol-depleted cancer cells .
Industrial and Material Science Applications
Dye and Pigment Synthesis
The sulfonyl chloride group facilitates coupling with aromatic amines, yielding azodyes with high thermal stability (decomposition >300°C) .
Polymer Modification
Reacts with polyvinyl alcohol (PVA) to form sulfonated polymers, enhancing ionic conductivity for battery membranes .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash with 10% NaHCO₃ solution |
| Inhalation | Use NIOSH-certified respirator |
| Storage | –20°C, under nitrogen |
Comparison with Structural Analogs
5-Acetamidonaphthalene-1-sulfonyl Chloride
Isomeric differences alter reactivity:
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